2-Amino-5-cyano-N,3-dimethylbenzamide chemical properties
2-Amino-5-cyano-N,3-dimethylbenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-cyano-N,3-dimethylbenzamide
Introduction
2-Amino-5-cyano-N,3-dimethylbenzamide is a substituted anthranilamide, a class of compounds recognized for its significant role in agrochemistry and medicinal chemistry. Its primary importance lies in its function as a crucial synthetic intermediate and a known impurity in the manufacturing of Cyantraniliprole, a second-generation diamide insecticide.[1][2] Understanding the chemical properties, synthesis, and biological context of this molecule is therefore critical for professionals in process chemistry, quality control, and discovery research.
This guide provides a comprehensive technical overview of 2-Amino-5-cyano-N,3-dimethylbenzamide, moving from its fundamental physicochemical properties to its synthesis and potential applications. The content is structured to deliver not just data, but also field-proven insights into experimental causality and practical handling, reflecting the expertise required in modern chemical research and development.
Caption: General synthetic workflow for 2-Amino-5-cyano-N,3-dimethylbenzamide.
Experimental Protocol: Synthesis via Amidation
The final and most critical step is the conversion of the ester intermediate to the target amide. The following protocol is a synthesized representation based on established patent literature. [3][4] Causality of Experimental Choices:
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Reactant: Ethyl 2-amino-5-cyano-3-methylbenzoate is chosen as the ester precursor. Esters are excellent leaving groups for aminolysis.
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Reagent: A large excess of methylamine is used to drive the reaction equilibrium towards the product, ensuring complete conversion of the starting ester.
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Catalyst: Sodium methoxide is used in catalytic amounts. It acts as a base to deprotonate the incoming methylamine, increasing its nucleophilicity and accelerating the rate of amide formation. [5]* Solvent: Methanol is an ideal solvent as it readily dissolves both the reactants and the catalyst and is easily removed during workup.
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Workup: The addition of aqueous NaOH followed by cooling causes the product to precipitate. This is a highly efficient purification method, as the desired amide is typically a solid with low solubility in aqueous methanol, while impurities remain in solution. [3] Step-by-Step Methodology:
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Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-amino-5-cyano-3-methylbenzoate (50 g, 0.251 mol) in methanol (175 mL).
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Reagent Addition: Introduce a solution of methylamine (117 g, 3.77 mol) into the vessel.
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Catalysis: Add sodium methoxide (1.13 g of a 30% solution in methanol, 6.28 mmol) to the reaction mixture.
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Reaction: Stir the mixture overnight at room temperature to allow for complete conversion.
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Precipitation: Add 100 mL of 22% aqueous sodium hydroxide (NaOH) solution and cool the mixture to 10 °C. The product will precipitate as a solid.
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Isolation: Filter the resulting suspension to collect the solid product.
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Washing: Wash the filter cake sequentially with a 1:1 mixture of methanol:water and then with pure water (50 mL) to remove residual salts and impurities.
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Drying: Dry the isolated solid in a vacuum oven at 50 °C to a constant weight.
The expected outcome is the target compound as a slightly beige solid with a yield of approximately 80-90% and a purity exceeding 94% by LC analysis. [3][5]
Biological Context and Potential Applications
The primary relevance of 2-Amino-5-cyano-N,3-dimethylbenzamide is its direct relationship to the insecticide Cyantraniliprole.
Caption: Relationship between the topic compound and the insecticide Cyantraniliprole.
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Agrochemical Intermediate: It serves as a key building block in the multi-step synthesis of Cyantraniliprole. Its specific substitution pattern is essential for constructing the final, more complex active ingredient.
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Process Impurity: Due to its role as a precursor, it is also a monitored impurity in the final Cyantraniliprole product. [1][2]Its presence and concentration are critical parameters for quality control.
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Mode of Action Context: The broader family of cyano anthranilamides, including Cyantraniliprole, functions by activating ryanodine receptors in insects. [1][2]This leads to an uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, death of the pest.
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Exploratory Research: Preliminary studies have suggested that 2-Amino-5-cyano-N,3-dimethylbenzamide may possess independent biological activities, including potential anticancer and enzyme-inhibiting properties. [6]However, these findings are nascent and require significant further investigation to elucidate any specific mechanisms of action.
Safety, Handling, and Toxicology
As with any laboratory chemical, particularly one whose toxicological profile is not extensively studied, proper handling is paramount. [7] Table 3: GHS Hazard Information [8][9]
| Category | Information |
|---|---|
| Pictogram(s) | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection.P301+P317: IF SWALLOWED: Get medical help.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container in accordance with local regulations. |
Handling and First Aid:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention. [7][9]* Skin Contact: Wash off with soap and plenty of water. [7][9]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [7][9]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [7][9] Toxicological Profile: The toxicological and ecological properties of this compound have not been thoroughly investigated. [7]The available MSDS sheets consistently report "no data available" for metrics such as carcinogenicity, mutagenicity, and environmental fate. [7][9]This lack of data necessitates that the compound be treated with the caution appropriate for a substance with unknown long-term effects.
Conclusion
2-Amino-5-cyano-N,3-dimethylbenzamide is a compound of significant industrial importance, primarily as a cornerstone intermediate in the synthesis of the insecticide Cyantraniliprole. Its chemical properties are defined by its substituted aromatic structure, which lends itself to a robust and high-yield synthetic pathway. While its primary role is established, preliminary reports of independent biological activity suggest that further investigation into its medicinal chemistry potential could be a fruitful avenue for future research. For professionals in the field, a thorough understanding of its synthesis, characterization, and safe handling procedures is essential for its effective and responsible use.
References
- Source: Google Patents (US9169198B2)
- Source: Google Patents (EP2729444B1)
- Source: Google Patents (CN101492387B)
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Title: METHOD FOR THE PRODUCTION OF 2-AMINO-5-CYANO-N,3-DIMETHYLBENZAMIDE Source: WIPO Patentscope (WO/2013/007603) URL: [Link]
-
Title: MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide Source: Capot Chemical URL: [Link]
- Source: Google Patents (CN103702978A)
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Title: 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O Source: PubChem URL: [Link]
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- 1. 2-AMino-5-cyano-N,3-diMethylbenzaMide | 890707-29-6 [chemicalbook.com]
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- 3. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. Buy 2-Amino-5-cyano-N,3-dimethylbenzamide | 890707-29-6 [smolecule.com]
- 7. capotchem.com [capotchem.com]
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